BenchChemオンラインストアへようこそ!

N6-Cyclopentyl-9-methyladenine

GPCR pharmacology Constitutive receptor activity Neutral antagonism

N6-Cyclopentyl-9-methyladenine (CAS 109292-91-3, also designated N-0840) is a non-xanthine, adenine-derived small molecule that functions as a selective, orally active antagonist of the adenosine A₁ receptor. It belongs to the class of N⁶,9-disubstituted adenines and is structurally distinguished from xanthine-based A₁ antagonists such as DPCPX by its purine scaffold lacking a ribose moiety.

Molecular Formula C11H15N5
Molecular Weight 217.27 g/mol
CAS No. 109292-91-3
Cat. No. B1204440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Cyclopentyl-9-methyladenine
CAS109292-91-3
SynonymsN 0840
N(6)-cyclopentyl-9-methyladenine
N-0840
Molecular FormulaC11H15N5
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESCN1C=NC2=C(N=CN=C21)NC3CCCC3
InChIInChI=1S/C11H15N5/c1-16-7-14-9-10(12-6-13-11(9)16)15-8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H,12,13,15)
InChIKeyLZMRVYPPUVMKOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N6-Cyclopentyl-9-methyladenine (N-0840) Procurement Guide: A1 Adenosine Receptor Antagonist Selection


N6-Cyclopentyl-9-methyladenine (CAS 109292-91-3, also designated N-0840) is a non-xanthine, adenine-derived small molecule that functions as a selective, orally active antagonist of the adenosine A₁ receptor [1]. It belongs to the class of N⁶,9-disubstituted adenines and is structurally distinguished from xanthine-based A₁ antagonists such as DPCPX by its purine scaffold lacking a ribose moiety [2]. The compound has been widely used as a pharmacological tool to dissect A₁-mediated physiological responses and as a lead scaffold in medicinal chemistry campaigns aimed at developing neutral A₁ antagonists with improved affinity [3].

Why N6-Cyclopentyl-9-methyladenine Cannot Be Replaced by Generic A₁ Antagonists in Procurement Decisions


A₁ adenosine receptor antagonists span multiple chemotypes—xanthines (e.g., DPCPX), triazoloquinazolines (e.g., CGS-15943), and adenine derivatives (e.g., N-0861, WRC-0571)—that differ fundamentally in their intrinsic efficacy at the receptor [1]. Most high-affinity A₁ antagonists, including DPCPX and CGS-15943, behave as inverse agonists that suppress basal receptor signaling, whereas N6-cyclopentyl-9-methyladenine is a confirmed neutral antagonist that does not alter constitutive A₁ receptor activity [1][2]. Substituting a neutral antagonist for an inverse agonist can produce diametrically opposite effects on downstream cAMP and [³⁵S]GTPγS binding endpoints, confounding experimental interpretation. Furthermore, the selectivity profile of N-0840 against non-adenosine receptors at concentrations up to 10,000 nM is well-characterized [3], a level of counter-screening that is not uniformly available for all in-class alternatives. These pharmacological distinctions make direct substitution without validation a source of irreproducible results.

N6-Cyclopentyl-9-methyladenine (N-0840): Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


Neutral Antagonist Profile of N-0840 Versus Inverse Agonist DPCPX in [³⁵S]GTPγS Binding at Human A₁ Receptors

In [³⁵S]GTPγS binding assays using membranes from CHO cells stably expressing recombinant human A₁ adenosine receptors at high density (4000–8000 fmol/mg protein), N-0840 did not alter basal [³⁵S]GTPγS binding relative to control, confirming its classification as a neutral antagonist. In the same assay system, the xanthine A₁ antagonist DPCPX (8-cyclopentyl-1,3-dipropylxanthine) significantly reduced basal [³⁵S]GTPγS binding by 28–53% from control, demonstrating inverse agonist activity [1]. This functional dichotomy has been independently corroborated in multiple studies using human A₁ receptors expressed in CHO and COS-7 cell membranes, where DPCPX consistently emerged as a high-affinity inverse agonist while N-0840 maintained neutral antagonist character [2].

GPCR pharmacology Constitutive receptor activity Neutral antagonism

A₁ vs. A₂ Receptor Selectivity: N-0840 Compared to 9-Methyladenine Parent Scaffold

In radioligand binding studies across A₁ and A₂ adenosine receptors, N6-cyclopentyl-9-methyladenine (N-0840) exhibited Ki values of 1.3 μM at A₁ receptors in rat fat cells and 0.5 μM in rat brain membranes, representing at least a 100-fold increase in A₁ potency compared to the parent scaffold 9-methyladenine (Ki = 100 μM at both A₁ receptor preparations). At A₂ receptors, N-0840 showed KB values of 5 μM (human platelets) and 25 μM (rat PC12 cells), yielding only a 5-fold improvement and equipotency, respectively, versus 9-methyladenine (KB = 24 μM at both A₂ systems) [1]. Consequently, N-0840 is selectively A₁-preferring (≥100-fold A₁/A₂ selectivity), whereas 9-methyladenine is the most A₂-selective antagonist in the series [1]. In a separate comprehensive profiling study, N-0840 demonstrated 14- to 400-fold greater affinity for A₁ than A₂ adenosine receptors in radioligand binding assays [2].

Adenosine receptor subtype selectivity Binding affinity Structure-activity relationship

Oral Bioavailability and Duration of Action of N-0840 Compared to Xanthine Antagonist DPCPX

In anesthetized rats, N-0840 demonstrated a duration of action ranging from 1 minute (following 3 μmol/kg i.v.) to 8 hours (following 100 μmol/kg p.o.), with an in vivo A₂/A₁ functional selectivity of ≥33-fold as measured by differential antagonism of A₁-mediated bradycardia versus A₂-mediated vasodilation [1]. By contrast, DPCPX, while possessing sub-nanomolar A₁ binding affinity (Ki = 0.46–3.9 nM depending on species and assay ), exhibits very low aqueous solubility that limits its oral bioavailability and typically requires formulation with solubilizing agents for in vivo administration. N-0840 at doses up to 100 μmol/kg i.v. or 1,000 μmol/kg p.o. produced little or no effect on blood pressure or heart rate and generated no adverse drug reactions [1].

Oral bioavailability In vivo pharmacokinetics Duration of action

Counter-Screening Selectivity Profile: N-0840 Does Not Inhibit Non-Adenosine Receptors at Concentrations up to 10 μM

In a comprehensive radioligand binding counter-screen, N-0840 at concentrations up to 10,000 nM did not inhibit radioligand binding to alpha-1, alpha-2, beta adrenergic, 5-hydroxytryptamine₁ₐ, muscarinic, D₁, or D₂ receptors [1]. This broad selectivity profiling is not uniformly available for all A₁ antagonist chemotypes. Many xanthine-based A₁ antagonists, including DPCPX and caffeine analogs, exhibit measurable phosphodiesterase (PDE) inhibitory activity that can confound cAMP-based assays; N-0840 was a poor inhibitor of total cyclic nucleotide PDE activity (IC₅₀ > 200 μM) and of adenosine uptake (IC₅₀ > 200 μM), and did not inhibit adenosine deaminase activity [1].

Receptor selectivity profiling Off-target screening Pharmacological tool validation

Functional A₁ Antagonism in Cardiac Tissue Preparations: Quantitative KB Determination of N-0840

In guinea pig isolated cardiac tissue preparations, N-0840 competitively antagonized A₁ receptor-mediated responses to NECA (5'-N-ethylcarboxamidoadenosine) with KB values of 0.83 μM (negative inotropism in paced left atria), 0.91 μM (negative chronotropism in spontaneously beating right atria), and 0.72 μM (negative dromotropism in Langendorff-perfused hearts) [1]. At concentrations up to 100 μM, N-0840 did not antagonize A₂ adenosine receptor-mediated relaxations of guinea pig aorta, confirming functional A₁/A₂ selectivity in intact tissue [1]. By comparison, the adenine-based A₁ antagonist N-0861 (N⁶-endonorbornyl-9-methyladenine) was reported to have a functional KB of approximately 500 nM at A₁ receptors but with a 100-fold selectivity window [2], whereas N-0840 achieves comparable functional potency combined with a neutral antagonist profile that N-0861 also shares [3].

Cardiac pharmacology Functional antagonism Isolated tissue assays

N-0840 as a Validated Lead Scaffold: Affinity Compared to Optimized 8-Substituted Derivatives

In a systematic medicinal chemistry effort using N-0840 as the lead compound, binding affinities of novel 3,8- and 8,9-disubstituted N⁶-cyclopentyladenine analogues were determined for human adenosine A₁ and A₃ receptors [1]. N-0840 exhibited a Ki of 852 nM at human A₁ receptors in this study. Twenty of the newly synthesized analogues (compounds 6–9, 15–21, 23–26, 28, 31, 33, 35, and 36) demonstrated higher A₁ affinity than N-0840. The most potent derivative, compound 31 (LUF 5608; N⁶-cyclopentyl-8-(N-methylisopropylamino)-9-methyladenine), achieved a Ki of 7.7 nM—a 111-fold improvement over the parent N-0840 [1]. Four compounds (23, 25, 26, 33) displayed 4- to 10-fold increased A₁ affinity (75–206 nM) compared to N-0840 (852 nM) while retaining neutral antagonist behavior [1]. This establishes N-0840 as the essential reference standard for any structure-activity relationship study in this chemical series.

Medicinal chemistry Lead optimization Structure-activity relationship

N6-Cyclopentyl-9-methyladenine (N-0840): Validated Application Scenarios for Scientific Procurement


GPCR Constitutive Activity Studies Requiring a Validated Neutral A₁ Antagonist

For laboratories investigating constitutive (agonist-independent) activity of adenosine A₁ receptors, N-0840 is the best-characterized neutral antagonist available. In [³⁵S]GTPγS binding assays using CHO membranes expressing human A₁ receptors at high density, N-0840 does not alter basal binding, whereas the commonly used antagonist DPCPX suppresses it by 28–53% [1]. This makes N-0840 essential as a control compound to distinguish ligand-induced inverse agonism from neutral antagonism in recombinant and native A₁ receptor systems [2].

In Vivo Cardiovascular Pharmacology with Oral Dosing Requirement

N-0840 is uniquely suited for in vivo studies requiring sustained oral A₁ receptor blockade without hemodynamic confounding. In anesthetized rats, oral administration of 100 μmol/kg achieves an 8-hour duration of action with ≥33-fold functional A₂/A₁ selectivity and no significant effects on blood pressure or heart rate at doses up to 1,000 μmol/kg p.o. [1]. This validated oral dosing paradigm is not practically replicable with DPCPX due to its poor aqueous solubility and limited oral bioavailability [2].

Medicinal Chemistry Lead Optimization Using N-0840 as the Reference Standard

N-0840 serves as the established reference compound for SAR campaigns targeting neutral A₁ antagonists with improved affinity. The de Ligt et al. (2004) study demonstrated that 8-substituted derivatives can achieve up to 111-fold affinity gains (Ki = 7.7 nM for LUF 5608 vs. 852 nM for N-0840) while retaining or modifying intrinsic efficacy [1]. Procuring N-0840 as an internal reference standard enables direct comparison of new chemical entities against the benchmark compound in binding, functional, and [³⁵S]GTPγS assays.

Isolated Tissue Organ Bath Studies of Cardiac A₁ Receptor Function

N-0840 is the most extensively characterized adenine-based A₁ antagonist for isolated cardiac tissue experiments. Functional KB values have been determined across three distinct cardiac endpoints in guinea pig tissue: negative inotropism (KB = 0.83 μM, paced left atria), negative chronotropism (KB = 0.91 μM, spontaneously beating right atria), and negative dromotropism (KB = 0.72 μM, Langendorff heart) [1]. The absence of A₂ antagonism at concentrations up to 100 μM in guinea pig aorta confirms that functional responses can be attributed exclusively to A₁ receptor blockade [1].

Quote Request

Request a Quote for N6-Cyclopentyl-9-methyladenine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.